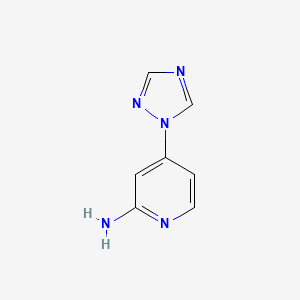

4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

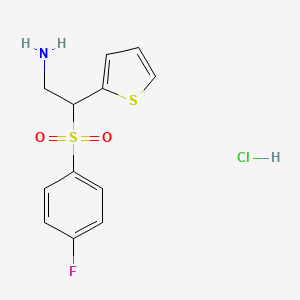

“4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine” is a derivative of 1,2,4-triazole . It has been studied for its potential as an anticancer agent . The 1,2,4-triazole ring is a significant active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of “this compound” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” was established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of its synthesis .Aplicaciones Científicas De Investigación

Synthesis Approaches and Chemical Properties

4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine serves as a crucial intermediate in synthesizing biologically significant compounds. The compound's versatility is demonstrated in the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, highlighting its role in constructing complex molecular skeletons efficiently and with high yields (Zheng et al., 2014). Additionally, the structural study of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine revealed unique crystallographic characteristics, providing insight into the molecular arrangement and hydrogen bonding patterns of triazole derivatives (Dolzhenko et al., 2011).

Biological and Pharmaceutical Applications

The antimicrobial potential of 1,2,4-triazole derivatives, synthesized from isonicotinic acid hydrazide, showcases the therapeutic relevance of triazole-containing compounds. These derivatives exhibit a broad spectrum of activity against various microbial strains, indicating their potential as lead compounds for developing new antimicrobial agents (Bayrak et al., 2009).

Material Science and Coordination Chemistry

The coordination chemistry of pyridyl triazole ligands with Rh(III) complexes emphasizes the role of triazole derivatives in forming polypyridine type complexes, which are crucial for understanding the electronic and structural dynamics of transition metal complexes (Burke et al., 2004). This research aids in designing metal complexes with specific optical and catalytic properties.

Environmental Applications

The study on Zn(II) frameworks demonstrates the utility of pyridyl triazole ligands in constructing porous materials for gas adsorption and separation. These frameworks exhibit selective CO2 adsorption properties, highlighting their potential in addressing environmental challenges related to greenhouse gas emissions and energy storage (De et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It’s known that the anticancer activity of similar molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may affect pathways related to cell growth and death.

Pharmacokinetics

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, with ic50 values ranging from 156 to 239 µM . This suggests that these compounds have good bioavailability and can effectively reach their target sites in the body.

Result of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may lead to cell death in cancer cells.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine are largely unexplored. Related compounds have shown significant interactions with various enzymes and proteins . For instance, some 1,2,4-triazole hybrids have exhibited potent inhibitory activities against cancer cell lines

Cellular Effects

In cellular contexts, this compound and its derivatives have shown potential effects on cell function. Some studies have indicated that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Propiedades

IUPAC Name |

4-(1,2,4-triazol-1-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-3-6(1-2-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTVDXOGXBRPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=NC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B2871266.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)

![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)